Ethyl 5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate
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Overview
Description
Ethyl 5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate is a chemical compound with the linear formula C20H17ClO5 . It has a molecular weight of 372.808 . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzofuran ring attached to a chlorophenyl group and an ethoxy group . The benzofuran ring is a heterocyclic compound, consisting of a fused benzene and furan ring .Physical and Chemical Properties Analysis
The compound has a molecular weight of 372.808 and a linear formula of C20H17ClO5 . Unfortunately, other physical and chemical properties such as melting point, boiling point, and solubility were not available in the sources I found .Scientific Research Applications
Synthetic Pathways and Chemical Transformations
Ethyl 5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate is a compound that has been explored in various synthetic pathways and chemical transformations. It serves as an intermediate or a precursor in the synthesis of complex molecules. For example, Fürstner et al. (2003) discuss its role in the synthesis of ethyl 5-chloro-3-phenylindole-2-carboxylate, highlighting its utility in acylation and cyclization reactions, leading to heterocyclic compounds (Fürstner, Hupperts, & Seidel, 2003). Furthermore, the work by Achutha et al. (2017) on synthesizing ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate through an unusual protocol demonstrates the versatility of benzofuran derivatives in creating molecules with potential pharmacological importance, emphasizing the structural and molecular stability afforded by intramolecular hydrogen bonds and π-π interactions (Achutha et al., 2017).
Biological Activities and Pharmacological Potentials
The exploration of benzofuran derivatives for their biological activities and pharmacological potentials is a significant area of research. The study by Zykova et al. (2016) synthesizes ethyl-2-amino-1-benzamido-4-oxo-5-(2-oxo-2-arylethylidene)pyrrolidine-3-carboxylates, demonstrating their low toxicity and potential anti-inflammatory and antiradical activities. This highlights the promising pharmacological properties of benzofuran derivatives in therapeutic applications (Zykova et al., 2016).
Photophysical Properties and Material Science Applications
The photophysical properties of benzofuran derivatives also attract interest, especially for material science applications. The research conducted by Amati et al. (2010) on the synthesis and photophysical properties of ethyl 2-arylothiazole-5-carboxylates, derived from ethyl 2-iodothiazole-5-carboxylate, opens avenues for their use as singlet-oxygen sensitizers in photodynamic therapy and other light-induced processes, showcasing the diverse applicability of such compounds in both biological and material sciences (Amati et al., 2010).
Mechanism of Action
Safety and Hazards
The safety and hazards associated with this compound are not well-documented. Sigma-Aldrich, a supplier of the compound, does not provide analytical data for this product and the buyer assumes responsibility to confirm product identity and/or purity . Other sources suggest that similar compounds could be hazardous and may cause respiratory issues .
Properties
IUPAC Name |
ethyl 5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClO5/c1-3-24-20(23)19-12(2)26-18-9-8-15(10-16(18)19)25-11-17(22)13-4-6-14(21)7-5-13/h4-10H,3,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSURGAOZDQSPNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC(=O)C3=CC=C(C=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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